molecular formula C6H4FN3 B092429 5-Fluoro-1h-benzotriazole CAS No. 18225-90-6

5-Fluoro-1h-benzotriazole

Cat. No. B092429
CAS RN: 18225-90-6
M. Wt: 137.11 g/mol
InChI Key: SYGGDXKMRDPIKQ-UHFFFAOYSA-N
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Description

The compound "5-Fluoro-1H-benzotriazole" is a fluorinated heterocyclic molecule that is part of a broader class of benzotriazoles. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorine atom on the benzotriazole ring can influence the molecule's physical, chemical, and biological properties, making it a valuable target for synthesis and study in various pharmaceutical contexts.

Synthesis Analysis

The synthesis of fluorinated benzotriazoles and related compounds has been explored in several studies. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications to the Jacobsen cyclization process, resulting in potent cytotoxic agents against certain human breast cancer cell lines . Another study describes the synthesis of novel fluoronitroaryl triazenes, which upon nucleophilic substitution, provide a unique pathway to 1-alkyl-5-nitro-1H-benzotriazoles . Additionally, the synthesis of 2-aryl-benzothiazoles, -benzoxazoles, and -chromen-4-ones, including fluorinated analogues, has been reported, although these did not match the antitumor potency of a potent antitumor benzothiazole .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives has been studied using various techniques, including X-ray diffraction, NMR, and DFT calculations. For example, the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene led to the formation of benzotriazole N-oxides, and the structures of the resulting compounds were determined by these methods .

Chemical Reactions Analysis

Benzotriazole derivatives can undergo a variety of chemical reactions. The solid-supported synthesis of heterocyclic scaffolds from 4-chloro-2-fluoro-5-nitrobenzoic acid demonstrates the multireactivity of such compounds, leading to the formation of benzimidazoles, benzotriazoles, and other nitrogenous heterocycles . The reactivity of these compounds is further exemplified by the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, which have shown antiproliferative activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzotriazole derivatives are influenced by the presence of the fluorine atom. For instance, the antimicrobial activity of 5-fluorouracil-derived benzimidazoles suggests that the fluorine atom plays a role in the interaction with biological targets, such as DNA or enzymes . The synthesis of fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives also highlights the importance of the fluorine atom in conferring antimicrobial and anticancer activity . Moreover, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles using microwave heating indicates that the fluorine atom can affect the reactivity and conditions required for the synthesis of such compounds .

Scientific Research Applications

  • Environmental Science and Pollution Research

    • Benzotriazole UV stabilizers (BUVs) are a group of industrial chemicals used in various consumer products and industrial applications .
    • They have been detected in all environmental matrices due to their large-scale production and use .
    • BUVs such as UV-328 exhibit the characteristics of persistent organic pollutants (POPs); hence, it has been recently listed under Stockholm Convention POP list .
    • The current review focuses on the occurrence of BUVs in the environment with emphasis on persistency, bioaccumulation, and toxicity (PBT) .
  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates

    • Benzotriazoles are a new class of organic emerging pollutants ubiquitously found in the environment .
    • The increase of their concentration to detectable values is the consequence of the inability of the Conventional Waste Water Plants (CWWPs) to abate these products .
    • 1H-benzotriazole (BTz), tolyltriazole (TTz), and Tinuvin P (TP, a common UV plastic stabilizer) were subjected to photocatalytic degradation under UV-irradiated TiO2 in different conditions .
    • The principal photoformed intermediates, the relationship between the degradation rate and the pH, the degree of mineralization, and the fate of the organic nitrogen were investigated .
  • The persistence and photostabilizing characteristics of benzotriazole

    • Benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-MeBT) are broadly used in industrial applications, such as anti-icing fluids and dishwashing detergent, and act as the primary building blocks for UV absorbers and photostabilizers .
    • This study examined the occurrence of these two compounds in the environment and their unique photochemical .
  • Corrosion Inhibition

    • Benzotriazole (BTA) is a heterocyclic compound that has been extensively used as a corrosion inhibitor .
    • It forms a stable coordination compound on a copper surface, thereby preventing corrosion .
  • Drug Precursor

    • Benzotriazole has been used as a precursor in the synthesis of a wide range of pharmaceutical drugs .
    • Its derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
  • Material Sciences

    • Benzotriazole derivatives have found profound applications as materials for solar and photovoltaic cells .
    • They are also used as UV filters, protecting materials from harmful UV radiation .
  • Photographic Chemicals

    • Benzotriazole has been used in the photographic industry due to its light-absorbing properties .
    • It can act as a UV blocker, preventing unwanted exposure of the photographic film or paper .
  • Protection Against Diffusion-Controlled Corrosion

    • Benzotriazole has been utilized for the protection of metals against diffusion-controlled corrosion under flow conditions .
    • The maximum attained efficiency of inhibition is 98% in the case of laminar flow and 90% in the case of turbulent flow conditions .
  • Synthetic Heterocyclic Chemistry

    • Benzotriazole is considered a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
    • It has been used for the synthesis of various heterocyclic compounds including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .

Safety And Hazards

5-Fluoro-1h-benzotriazole is classified as an irritant . It may form combustible dust concentrations in air, and it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

5-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGGDXKMRDPIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342961
Record name 5-fluoro-1h-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1h-benzotriazole

CAS RN

18225-90-6
Record name 5-fluoro-1h-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-1,2,3-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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